

A Comparative Guide to Myosin-VA and Myosin-II in Cellular Contractile Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: myosin-VA

Cat. No.: B1177016

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key motor proteins, **Myosin-VA** and Myosin-II, detailing their distinct roles and functional properties within cellular contractile and transport processes. The information presented is supported by experimental data to facilitate a clear understanding of their mechanisms of action.

Core Functional Distinction: Intracellular Transport vs. Contractile Force Generation

Myosin-VA and Myosin-II, while both actin-based molecular motors, are specialized for fundamentally different cellular tasks. Myosin-II is the primary motor responsible for generating contractile forces in a wide range of cellular processes, including muscle contraction, cytokinesis, and cell migration.^[1] It achieves this by assembling into bipolar filaments that slide actin filaments past one another. In contrast, **Myosin-VA** functions primarily as a transporter, moving vesicles, organelles, and protein complexes along the actin cytoskeleton.^{[2][3]} It operates as a processive motor, meaning a single molecule can take multiple steps along an actin filament without detaching.

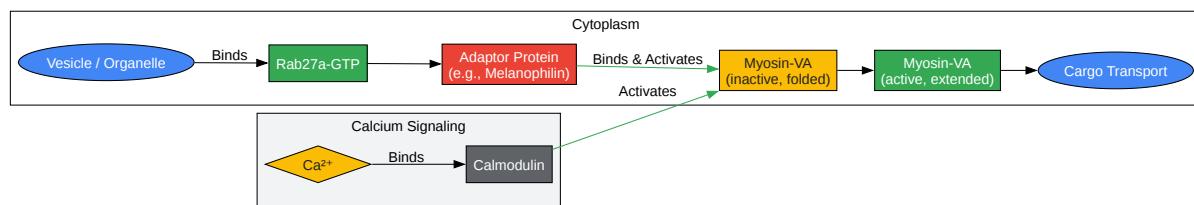
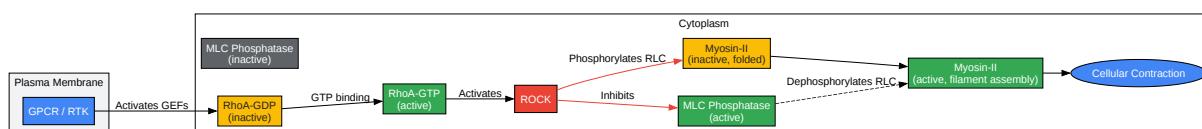
Comparative Performance Metrics

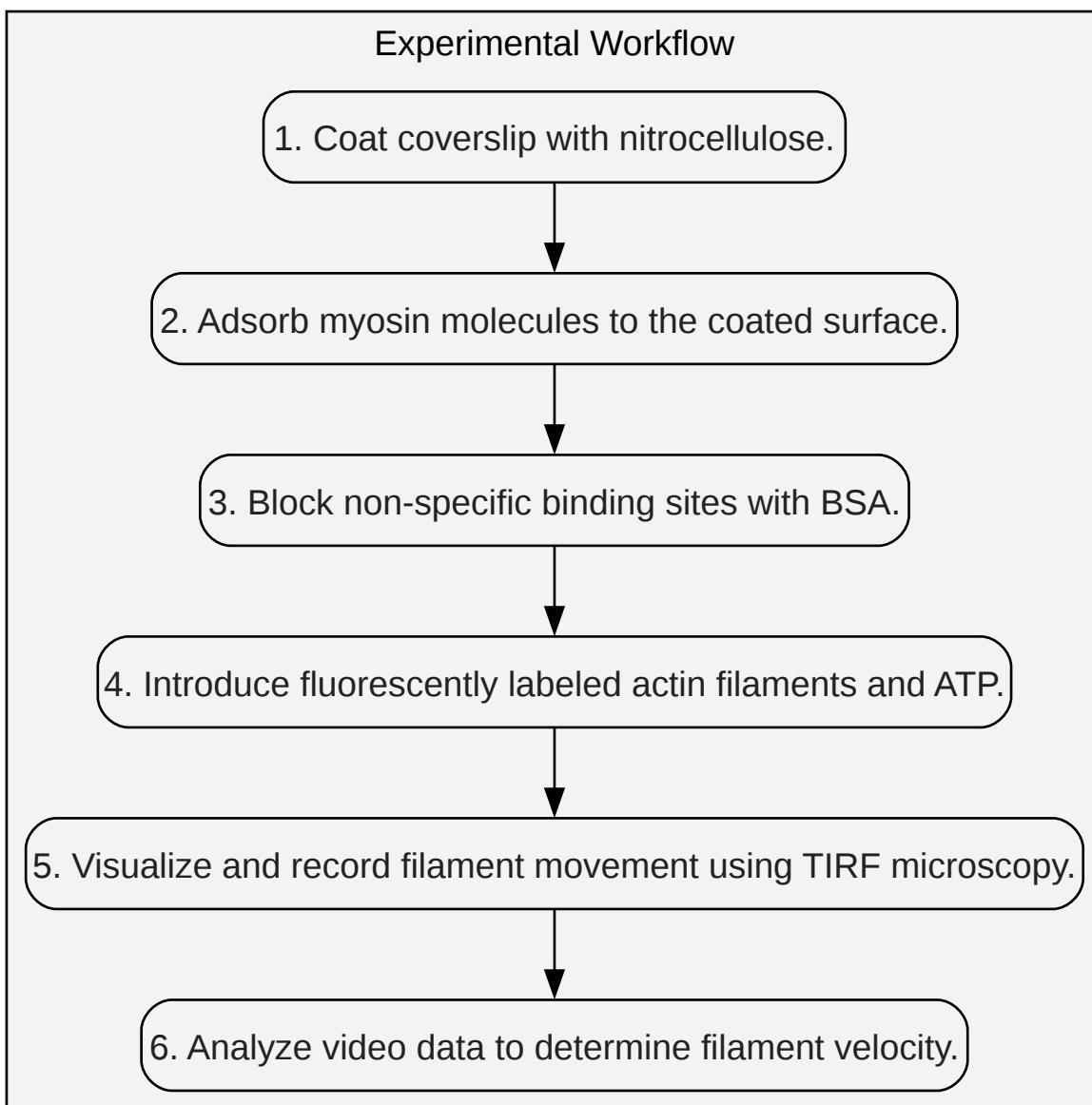
The distinct functions of **Myosin-VA** and Myosin-II are reflected in their key biomechanical and enzymatic properties. The following table summarizes the quantitative differences between

these two motor proteins.

Parameter	Myosin-VA	Myosin-II (Non-muscle)	Supporting Evidence
Primary Function	Intracellular cargo transport	Cellular contraction, cytokinesis, cell migration	Myosin-VA is a processive motor designed for transport, while Myosin-II forms bipolar filaments to generate contractile force. [1] [2] [3]
ATPase Rate (s ⁻¹)	~12-16	Slower than Myosin-VA; isoform-dependent (e.g., NMIIA is faster than NMIIB/C)	The maximal actin-activated ATPase rate for a single-headed Myosin-V construct is around 15 s ⁻¹ . [4] Non-muscle Myosin-II isoforms are among the slowest myosins. [5]
In Vitro Velocity (nm/s)	~500 - 710	~10 - 160 (isoform-dependent)	Single Myosin-V molecules move at an average velocity of 500-710 nm/s in vitro and in live cells. [2] Non-muscle Myosin-IIA moves actin filaments at ~160 nm/s, while NMIIB and NMIIC are even slower at ~10-20 nm/s. [6]
Force Generation (pN)	Lower than Myosin-II	~3-5 per motor head (in ensembles)	Myosin-II filaments can generate significant force through the coordinated action of

			multiple motor heads. [7] While single Myosin-VA force data is less common, its role as a transporter suggests lower force generation compared to the contractile Myosin-II.
Duty Ratio	High (>0.7)	Low (~0.05 - 0.1)	Myosin-VA spends a large fraction of its ATPase cycle strongly bound to actin, enabling processive movement.[4] Non-muscle Myosin-IIA has a low duty ratio, similar to muscle myosins.[5]
Processivity	Processive	Non-processive (as a monomer)	Single Myosin-VA molecules can take many steps along an actin filament before dissociating.[2][3] Myosin-II monomers are non-processive, but filaments can remain associated with actin through the action of multiple heads.[1][8]


Signaling Pathways and Regulation

The activities of **Myosin-VA** and Myosin-II are tightly regulated by distinct signaling pathways, ensuring their functions are executed at the appropriate time and location within the cell.

Regulation of Myosin-II Activity

Myosin-II activity is primarily regulated by the phosphorylation of its regulatory light chain (RLC). A key pathway involves the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The path to visualization of walking myosin V by high-speed atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nonmuscle myosin-2: mix and match - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Non-muscle myosin 2 filaments are processive in cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Myosin-VA and Myosin-II in Cellular Contractile Processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177016#myosin-va-versus-myosin-ii-in-cellular-contractile-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com